molecular formula C14H21NO5 B562953 Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate CAS No. 1076200-09-3

Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate

Cat. No. B562953
CAS RN: 1076200-09-3
M. Wt: 283.324
InChI Key: GWMKXLZHMWOKTQ-UHFFFAOYSA-N
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Description

Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate is a chemical compound with the molecular formula C14H21NO5 and a molecular weight of 283.32 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H21NO5 .


Physical And Chemical Properties Analysis

This compound is a solid substance that is soluble in dichloromethane, ether, and ethyl acetate . It should be stored at -20°C .

Scientific Research Applications

Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate is a highly reactive compound that has been used in a variety of scientific research applications. It has been used as a reagent for organic synthesis, chromatography, and mass spectrometry. It has also been used to synthesize a variety of other compounds, including drugs, polymers, and other organometallic compounds.

Mechanism of Action

Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate is an organometallic compound, which means that it contains both an organic and a metallic component. The organic component is responsible for providing the reactivity of the compound, while the metallic component is responsible for providing the stability. The reactivity of this compound is due to the presence of a carbonyl group, which is a highly reactive functional group. This carbonyl group is able to react with other molecules, allowing it to be used in a variety of different scientific research applications.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be toxic or to interact with any biological systems. It is primarily used as a reagent in laboratory experiments, and is not intended for human consumption.

Advantages and Limitations for Lab Experiments

Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate is a highly reactive compound that can be used in a variety of scientific research applications. Its unique structure makes it a valuable tool for researchers, as it can be used to synthesize a variety of compounds. However, its reactivity can also be a limitation, as it can lead to unwanted side reactions if not handled properly. Additionally, it is important to use the compound in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Future Directions

The unique structure and reactivity of Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate make it a valuable tool for researchers. In the future, it could be used to synthesize a variety of compounds, including drugs, polymers, and other organometallic compounds. It could also be used to develop new methods for organic synthesis, chromatography, and mass spectrometry. Additionally, it could be used to study the structure and reactivity of other organometallic compounds, as well as to explore new applications for organometallic compounds in scientific research.

Synthesis Methods

Ethyl 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate is synthesized through a two-step process. The first step involves the reaction of ethyl acetate and 2,2,5,5-tetramethyl-3-pyrroline-3-carbonyloxyformate (TMP). This reaction produces an intermediate compound, which is then reacted with sodium ethoxide to produce this compound. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

properties

IUPAC Name

ethoxycarbonyl 1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-7-19-12(18)20-11(17)10-8-13(3,4)15(9(2)16)14(10,5)6/h8H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMKXLZHMWOKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(=O)C1=CC(N(C1(C)C)C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661950
Record name 1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1076200-09-3
Record name 1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbonyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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